[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol
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Overview
Description
[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol is a complex organic compound that features a unique combination of imidazole, morpholine, and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol typically involves multi-step organic reactions. One common approach includes the condensation of imidazole derivatives with pyridopyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts such as potassium hydroxide and solvents like PEG-400 to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyridopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antitumor agent. Its ability to interact with biological macromolecules makes it a candidate for further research in drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for developing new treatments for various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of specialty chemicals for various applications .
Mechanism of Action
The mechanism of action of [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the pyridopyrimidine moiety can interact with nucleic acids, affecting gene expression. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit antimicrobial properties.
Pyridopyrimidine Derivatives: Compounds such as piritrexim and lometrexol are structurally similar and have been studied for their antitumor activities.
Uniqueness
What sets [2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol apart is its combination of multiple pharmacophores in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more versatile therapeutic applications .
Properties
Molecular Formula |
C19H23N7O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2-imidazol-1-yl-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C19H23N7O3/c27-12-14-11-15(24-3-7-28-8-4-24)16-17(21-14)18(25-5-9-29-10-6-25)23-19(22-16)26-2-1-20-13-26/h1-2,11,13,27H,3-10,12H2 |
InChI Key |
VVXFACNDCXZEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=NC(=C2)CO)C(=NC(=N3)N4C=CN=C4)N5CCOCC5 |
Origin of Product |
United States |
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